molecular formula C15H18FN5O B2421845 5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2320532-43-0

5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2421845
CAS No.: 2320532-43-0
M. Wt: 303.341
InChI Key: RUXTZUBMLIRZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic organic compound with the molecular formula C15H18FN5O

Properties

IUPAC Name

3-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-11-2-3-14(20-19-11)22-9-12-4-6-21(7-5-12)15-13(16)8-17-10-18-15/h2-3,8,10,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXTZUBMLIRZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves several steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the fluoropyrimidine moiety. The final step involves the formation of the pyridazine ring. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Fluorine

The electron-withdrawing fluorine atom at position 5 activates the pyrimidine ring for nucleophilic substitution. Key reactions include:

Reaction TypeConditionsOutcomeSource
HydrolysisStrong base (e.g., NaOH), aqueousReplacement of F with -OH
AminationAmmonia or amines, Pd catalysisSubstitution with -NH₂ or R-NH-

Mechanistic Insight :
The fluorine atom polarizes the C-F bond, facilitating attack by nucleophiles like hydroxide or amines. This reactivity is exploited in medicinal chemistry to introduce functional groups modulating biological activity.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-couplings, enabling structural diversification:

Table 1: Suzuki–Miyaura Coupling Conditions

CatalystBoronic AcidSolventTemp. (°C)Yield (%)Source
PdCl₂(PPh₃)₂Aryl/heteroaryl1,4-Dioxane9085–100
Pd(OAc)₂/SPhos4-CyanophenylToluene11096

Applications :

  • Introduces aryl/heteroaryl groups at position 2 or 6 of the pyrimidine .

  • Critical for synthesizing analogs with enhanced pharmacokinetic properties .

Piperidine Moiety Reactivity

The piperidine ring undergoes functionalization at its nitrogen or methyleneoxy bridge:

Key Transformations:

  • Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated salts .

  • Oxidation : Catalytic hydrogenation opens the piperidine ring under H₂/Pd conditions.

  • Esterification : The -CH₂O- linker reacts with acyl chlorides to form esters (e.g., acetyl) .

Stability Note :
The ether bond remains intact under neutral conditions but cleaves in strong acids (HCl, H₂SO₄) or bases (NaOH), yielding 6-methylpyridazin-3-ol and piperidine intermediates.

Pyridazine Ring Modifications

The 6-methylpyridazin-3-yl group participates in:

ReactionReagentsProductsSource
DemethylationBBr₃, CH₂Cl₂Pyridazin-3-ol derivative
OxidationKMnO₄, acidicCarboxylic acid

Structural Impact :
Demethylation enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .

Degradation Pathways

Stability studies reveal:

  • Acidic Hydrolysis (pH < 2): Cleavage of the piperidine-pyridazine ether bond.

  • Photodegradation : UV exposure induces ring-opening via radical intermediates.

  • Thermal Decomposition (>200°C): Pyrolysis yields fluorinated aromatic fragments.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Antifungal Properties

The compound has also shown promising antifungal activity. In studies assessing its efficacy against several fungal strains, it was found to be effective at concentrations as low as 50 μg/ml against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates for selected compounds were comparable to established antifungal agents, indicating its potential as a novel antifungal agent .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced properties. These derivatives can be tailored for specific therapeutic applications, expanding the scope of research into their pharmacological effects .

Other Biological Activities

Preliminary studies suggest that this compound may possess anti-inflammatory properties and antimicrobial activities against certain bacterial strains. The structural features allow it to interact with biological systems effectively, making it a candidate for further exploration in drug development .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other fluoropyrimidine derivatives and piperidine-containing molecules. Compared to these compounds, 5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Biological Activity

5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated pyrimidine structure, a piperidine ring, and a unique 6-methylpyridazine moiety, which contribute to its diverse interactions with biological targets.

Property Details
Molecular Formula C14H16FN5O
Molecular Weight 289.31 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC=C3F

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of fluorinated pyrimidines have shown effectiveness against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways related to cancer proliferation .

Antibacterial and Antifungal Activity

The antibacterial properties of this compound have been explored in various studies. Similar piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents in these compounds is often linked to enhanced bioactivity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical cellular processes. The fluorine atom and the piperidine ring are crucial for binding affinity, potentially leading to the inhibition of target enzyme activity or modulation of receptor functions .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of a related compound on leukemia L1210 cells, revealing that it inhibited cell growth at concentrations as low as 4×1074\times 10^{-7} M. This suggests a potent anticancer potential that warrants further investigation into the specific pathways affected by these compounds .
  • Antibacterial Testing : In vitro testing of piperidine derivatives demonstrated notable antibacterial effects against resistant strains of bacteria. The derivatives were effective at concentrations significantly lower than traditional antibiotics, indicating their potential as therapeutic agents in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, introducing the pyridazin-3-yloxy moiety using Mitsunobu conditions or palladium-catalyzed cross-coupling .
  • Step 2 : Fluorination of the pyrimidine ring using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C) .
  • Step 3 : Final purification via column chromatography (e.g., silica gel, eluent: 5–10% ethanol/dichloromethane) or recrystallization .

Q. How is the structural integrity of this compound confirmed?

  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., piperidine-pyrrolidinone ring orientation) .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm; piperidine methylene groups at δ 2.5–3.0 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. What preliminary biological screening assays are used for this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or metalloproteases (e.g., methionine aminopeptidase-1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Purity validation : Use HPLC (C18 column, mobile phase: ammonium acetate buffer pH 6.5 + acetonitrile) to rule out impurity interference (e.g., residual solvents or byproducts) .
  • Mechanistic follow-up : Combine knockdown (siRNA) and overexpression models to confirm target specificity .

Q. What strategies optimize synthetic yield and selectivity for derivatives?

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings improve regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions .
  • Temperature gradients : Stepwise heating (e.g., 0°C → room temp → reflux) minimizes side reactions during cyclization .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

  • Molecular docking : Predict binding modes to targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. What advanced techniques characterize metabolic stability and degradation pathways?

  • LC-MS/MS : Identify metabolites in hepatic microsomal assays (e.g., cytochrome P450 oxidation of piperidine methyl groups) .
  • Isotope labeling : Track 19^{19}F or 13^{13}C in degradation studies using dynamic nuclear polarization (DNP) NMR .
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), or oxidative (H2_2O2_2) conditions to assess stability .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition data between in vitro and cellular assays?

  • Membrane permeability : Measure logP (e.g., octanol/water partitioning) to assess cellular uptake limitations .
  • Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify competing interactions .
  • Post-translational modifications : Check for phosphorylation or ubiquitination of target enzymes in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.